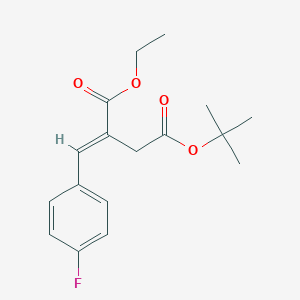

![molecular formula C8H6N2O3 B174615 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 187543-70-0](/img/structure/B174615.png)

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (7-Methyl-1H-PDO) is a heterocyclic compound consisting of a pyridine ring with a fused oxazine ring. It is a colorless, crystalline solid that is soluble in water, ethanol, and chloroform. 7-Methyl-1H-PDO has been studied extensively in the scientific literature due to its potential applications in medicinal chemistry and synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications

A comprehensive review highlighted the biological activities of 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, indicating their potential in antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory applications. These substances, developed from salicylanilides through structural modifications, demonstrate a wide range of biological activities that can be tailored for specific purposes. Some have already been used as anthelmintic agents and for specialized applications like sea lamprey control in Canadian lakes (Waisser & Kubicová, 1993).

Importance in Synthetic Chemistry

The synthesis and reactivity of 3-hydroxycoumarin, an important class of coumarin compounds, have been extensively reviewed, illustrating its significance in chemical synthesis and biological applications. This compound is a precursor molecule in pharmaceutical, perfumery, and agrochemical industries. Research has focused on its synthesis, reactivity, and applications in various biological fields, demonstrating its utility in genetics, pharmacology, and microbiology (Yoda, 2020).

Catalysis and Material Science

Another review article emphasized the role of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, highlighting the importance of such compounds in the medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The use of diversified hybrid catalysts in their synthesis demonstrates the continuous evolution of catalytic processes for developing lead molecules (Parmar, Vala, & Patel, 2023).

Optical Properties and Pigments

Diketopyrrolopyrroles, reported over 40 years ago, are now prominent dyes used across various applications from high-quality pigments to fluorescence imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been critically reviewed, showcasing their ongoing significance in material science and their potential for future applications due to their unique optical properties (Grzybowski & Gryko, 2015).

Eigenschaften

IUPAC Name |

7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-4-2-3-5-6(9-4)10-8(12)13-7(5)11/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJHWILLNILULW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611450 |

Source

|

| Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

187543-70-0 |

Source

|

| Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)